molecular formula C21H32O B1205611 5alpha-Pregn-2-en-20-one CAS No. 969-72-2

5alpha-Pregn-2-en-20-one

Cat. No.: B1205611
CAS No.: 969-72-2
M. Wt: 300.5 g/mol
InChI Key: PERPPAKFLWZECF-QYYVTAPASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5alpha-Pregn-2-en-20-one typically involves the reduction of pregnenolone or other related steroidal precursors. The process often includes the use of reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions to achieve the desired reduction without affecting other functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar reduction techniques. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

5alpha-Pregn-2-en-20-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into more oxidized forms, such as ketones or carboxylic acids.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce more saturated steroids.

Scientific Research Applications

5alpha-Pregn-2-en-20-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.

    Biology: The compound is studied for its role in steroid metabolism and its effects on biological systems.

    Medicine: Research explores its potential therapeutic applications, including its effects on hormone regulation and potential use in treating certain medical conditions.

    Industry: It is used in the production of steroid-based pharmaceuticals and other related products.

Mechanism of Action

The mechanism of action of 5alpha-Pregn-2-en-20-one involves its interaction with steroid receptors and enzymes involved in steroid metabolism. It can act as a precursor to other biologically active steroids, influencing various physiological processes. The molecular targets include enzymes like 5alpha-reductase, which converts it into other active steroidal forms.

Comparison with Similar Compounds

Similar Compounds

    Pregnenolone: A precursor in the biosynthesis of steroid hormones.

    Progesterone: Another steroid hormone with similar structural features.

    Dehydroepiandrosterone (DHEA): A steroid hormone involved in the production of androgens and estrogens.

Uniqueness

5alpha-Pregn-2-en-20-one is unique due to its specific structural configuration, which influences its reactivity and biological activity. Unlike other similar compounds, it has distinct pathways and effects in steroid metabolism, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O/c1-14(22)17-9-10-18-16-8-7-15-6-4-5-12-20(15,2)19(16)11-13-21(17,18)3/h4-5,15-19H,6-13H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERPPAKFLWZECF-QYYVTAPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=CC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80914257
Record name Pregn-2-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

969-72-2
Record name 5alpha-Pregn-2-en-20-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000969722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-60469
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pregn-2-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5.ALPHA.-PREGN-2-EN-20-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNW12261H1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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